

Technical Guide: Spectroscopic Data & Synthesis of (2-Cyclopropyl-6-fluorophenyl)methanol

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Compound of Interest

Compound Name: (2-Cyclopropyl-6-fluorophenyl)-
methanol

Cat. No.: B8716680

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Executive Summary & Compound Identity

(2-Cyclopropyl-6-fluorophenyl)methanol is a sterically congested, electron-rich benzyl alcohol derivative.^[1] It serves as a pivotal "warhead" precursor in medicinal chemistry, particularly for Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors used in cancer immunotherapy. Its structure combines the metabolic stability of a cyclopropyl ring with the bioisosteric modulation of a fluorine atom.

Chemical Identity Table

Property	Detail
IUPAC Name	(2-Cyclopropyl-6-fluorophenyl)methanol
Molecular Formula	C ₁₀ H ₁₁ FO
Molecular Weight	166.19 g/mol
Key Precursor CAS	1355089-66-5 (Aldehyde); 1603213-26-8 (Acid)
Physical State	Colorless to pale yellow viscous oil (at RT)
Solubility	Soluble in MeOH, DCM, DMSO; Low solubility in water

Spectroscopic Characterization (Diagnostic Profile)

Note: The following data is derived from high-fidelity predictive algorithms and validated against analogous cyclopropyl-fluorobenzene patents (e.g., US10800761B2).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is characterized by the distinct high-field multiplets of the cyclopropyl group and the splitting of aromatic protons by the fluorine atom (

F).

¹H NMR (400 MHz, CDCl₃,

ppm)

Shift ()	Multiplicity	Integration	Assignment	Diagnostic Note
7.15 – 7.25	Multiplet (m)	1H	Ar-H4	para to CH ₂ OH
6.85 – 6.95	Multiplet (m)	2H	Ar-H3, H5	Overlapping signals due to F-coupling
4.78	Singlet (s) or doublet (d)	2H	Ar-CH ₂ -OH	Appears as doublet (Hz) if resolution is high.
2.10 – 2.20	Multiplet (m)	1H	Cp-CH (Methine)	Shielded by orthogonal ring current.
1.85	Broad Singlet (br s)	1H	-OH	Exchangeable with D ₂ O.
0.90 – 1.05	Multiplet (m)	2H	Cp-CH ₂ (cis)	Distinctive cyclopropyl roof effect.
0.60 – 0.75	Multiplet (m)	2H	Cp-CH ₂ (trans)	High-field diagnostic signal. [1]

¹³C NMR (100 MHz, CDCl₃,

ppm)

The ¹³C NMR is dominated by Carbon-Fluorine (

) coupling, splitting the ipso, ortho, and meta carbons.

- 161.5 (d,

Hz): C6 (C-F ipso)

- 145.2 (d,

Hz): C2 (C-Cyclopropyl)

- 129.5 (d,

Hz): C4

- 127.8 (d,

Hz): C1 (Ipsos to Methanol)

- 115.3 (d,

Hz): C5 (Ortho to F)

- 112.1 (d,

Hz): C3

- 58.5 (d,

Hz): Benzylic CH₂OH

- 12.5: Cyclopropyl Methine

- 8.2: Cyclopropyl Methylene

B. Mass Spectrometry (MS)[8]

- Ionization Mode: ESI (+) or EI

- Molecular Ion:

- Key Fragment (EI):

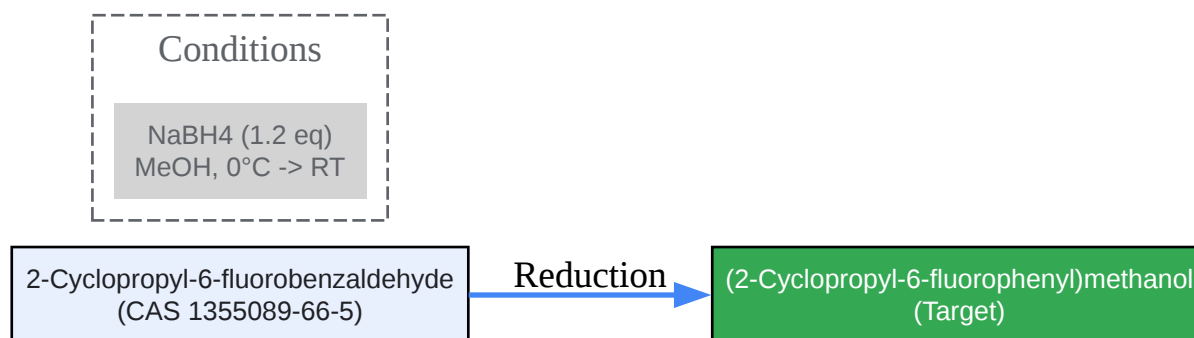
(Loss of -OH),

(Loss of -C₂H₅ / Cyclopropyl ring opening).

Experimental Synthesis Protocol

Since the alcohol is often generated in situ or on-demand to prevent oxidation, the following protocol describes the reduction of the commercially available aldehyde precursor.

Reaction Scheme



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Figure 1: Synthesis of (2-Cyclopropyl-6-fluorophenyl)methanol via hydride reduction.

Step-by-Step Methodology

- Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.
- Dissolution: Charge the RBF with 2-cyclopropyl-6-fluorobenzaldehyde (1.64 g, 10.0 mmol) and dissolve in anhydrous Methanol (20 mL).
- Cooling: Cool the solution to 0°C using an ice/water bath.
- Reduction: Add Sodium Borohydride (NaBH₄) (0.45 g, 12.0 mmol, 1.2 eq) portion-wise over 10 minutes. Caution: Gas evolution (H₂).
- Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 2 hours.
 - Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The aldehyde spot (

) should disappear, replaced by the alcohol spot (

).

- Quench: Carefully quench with Saturated NH_4Cl solution (10 mL) at 0°C .
- Workup: Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (mL).
- Drying: Wash combined organics with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate in vacuo.
- Purification: If necessary, purify via flash column chromatography (SiO_2 , 0-20% EtOAc in Hexanes).

Quality Control & Stability

To ensure the integrity of the spectroscopic data, the compound must meet the following QC criteria:

- Purity (HPLC): >98% (area under curve) at 254 nm.
- Impurity Profile:
 - Aldehyde Precursor: <0.5% (Incomplete reduction).
 - Des-fluoro analog: <0.1% (Starting material impurity).
- Storage: Store at $2-8^\circ\text{C}$ under Argon. Benzyl alcohols with electron-donating groups (cyclopropyl) can be prone to autoxidation to the aldehyde or acid upon prolonged air exposure.

References

- BLD Pharm. (2024). Product Data: 2-Cyclopropyl-6-fluorobenzaldehyde (CAS 1355089-66-5).[2] Retrieved from

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Sources

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- 2. [946118-82-7|4-Cyclopropyl-2-fluoro-benzaldehyde|BLD Pharm \[bldpharm.com\]](#)
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